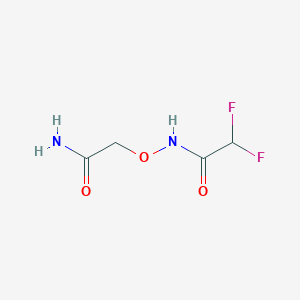
6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as AMQ-1, is a synthetic compound that belongs to the class of quinolinone derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer progression and metastasis. 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of cellular antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo, 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to have anti-tumor effects in various animal models of cancer. Additionally, 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and anti-inflammatory and anti-oxidant effects in animal models of cardiovascular diseases.
実験室実験の利点と制限
6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, there are also some limitations to its use in lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more potent and selective analogs of 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one with improved pharmacokinetic properties and reduced toxicity.
合成法
6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized through a multi-step process involving the reaction of 3-amino-4-methylpyrrolidine-1-carboxylic acid with 2-chloro-3-formylquinoline, followed by reduction and cyclization. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
科学的研究の応用
6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular diseases, 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to have anti-inflammatory and anti-oxidant effects, which could be beneficial in the prevention and treatment of atherosclerosis and other cardiovascular diseases.
特性
IUPAC Name |
6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-7-18(8-12(9)16)15(20)11-2-4-13-10(6-11)3-5-14(19)17-13/h2,4,6,9,12H,3,5,7-8,16H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTGFYBJQACYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)


![N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B6628601.png)

![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)
![2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol](/img/structure/B6628622.png)


![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)


![Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate](/img/structure/B6628691.png)